molecular formula C14H21N3O7 B14419526 (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate CAS No. 86944-36-7

(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate

Cat. No.: B14419526
CAS No.: 86944-36-7
M. Wt: 343.33 g/mol
InChI Key: VLMNKUNRTUPICO-UHFFFAOYSA-N
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Description

(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate is a complex organic compound with a unique structure that includes a pyrimidine ring, an acetamido group, and a diethoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate typically involves multiple steps The starting materials often include pyrimidine derivatives, which undergo acylation and subsequent reactions to introduce the acetamido and diethoxyethyl groups

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxoethyl) methyl carbonate
  • (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxoethyl) acetate
  • (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxo-1-phenylsulfanylethyl) acetate

Uniqueness

Compared to similar compounds, (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate stands out due to its unique diethoxyethyl moiety. This structural feature may confer specific properties, such as enhanced solubility or reactivity, making it particularly valuable in certain applications.

Properties

CAS No.

86944-36-7

Molecular Formula

C14H21N3O7

Molecular Weight

343.33 g/mol

IUPAC Name

[2-(2-acetamido-6-oxo-1H-pyrimidin-4-yl)-2,2-diethoxyethyl] methyl carbonate

InChI

InChI=1S/C14H21N3O7/c1-5-23-14(24-6-2,8-22-13(20)21-4)10-7-11(19)17-12(16-10)15-9(3)18/h7H,5-6,8H2,1-4H3,(H2,15,16,17,18,19)

InChI Key

VLMNKUNRTUPICO-UHFFFAOYSA-N

Canonical SMILES

CCOC(COC(=O)OC)(C1=CC(=O)NC(=N1)NC(=O)C)OCC

Origin of Product

United States

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